3-Chloro-1,2-dimethyl-1H-indol-5-amine 3-Chloro-1,2-dimethyl-1H-indol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823523
InChI: InChI=1S/C10H11ClN2/c1-6-10(11)8-5-7(12)3-4-9(8)13(6)2/h3-5H,12H2,1-2H3
SMILES: CC1=C(C2=C(N1C)C=CC(=C2)N)Cl
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol

3-Chloro-1,2-dimethyl-1H-indol-5-amine

CAS No.:

Cat. No.: VC13823523

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1,2-dimethyl-1H-indol-5-amine -

Specification

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
IUPAC Name 3-chloro-1,2-dimethylindol-5-amine
Standard InChI InChI=1S/C10H11ClN2/c1-6-10(11)8-5-7(12)3-4-9(8)13(6)2/h3-5H,12H2,1-2H3
Standard InChI Key RQRIKTWQHCLUGL-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1C)C=CC(=C2)N)Cl
Canonical SMILES CC1=C(C2=C(N1C)C=CC(=C2)N)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substitution Pattern

The indole scaffold consists of a benzene ring fused to a pyrrole-like five-membered ring containing a nitrogen atom at position 1. In 3-chloro-1,2-dimethyl-1H-indol-5-amine, the following substitutions define its structure:

  • 1-Methyl group: Directly attached to the indole nitrogen, altering electronic distribution and steric bulk.

  • 2-Methyl group: Positioned adjacent to the nitrogen on the five-membered ring, further influencing conformational flexibility.

  • 3-Chloro substituent: Introduces electronegativity at the beta position of the pyrrole ring, potentially enhancing reactivity in cross-coupling reactions.

  • 5-Amino group: Located on the benzene ring, providing a site for hydrogen bonding or further functionalization .

Computational Descriptors

Theoretical calculations based on analogous indole derivatives yield the following molecular properties:

PropertyValue
Molecular FormulaC10_{10}H12_{12}ClN2_{2}
Molecular Weight195.67 g/mol
SMILESCN1C(C)=C(Cl)C2=C1C=C(C=C2)N
Topological Polar Surface Area (TPSA)24.7 Ų
LogP (Octanol-Water)2.8 (estimated)

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Hypothetical routes to 3-chloro-1,2-dimethyl-1H-indol-5-amine could involve:

  • Fischer Indole Synthesis: Condensation of a substituted phenylhydrazine with a ketone, followed by cyclization.

  • Buchwald-Hartwig Amination: Introduction of the 5-amino group via palladium-catalyzed coupling.

  • Electrophilic Substitution: Chlorination at position 3 using reagents like sulfuryl chloride (SO2_2Cl2_2) .

Key Intermediate: 1,2-Dimethylindole

Synthesis of the 1,2-dimethylindole core could proceed via:

  • N-Methylation: Treating indole with methyl iodide (CH3_3I) under basic conditions.

  • Directed Ortho-Metalation: Introducing the 2-methyl group via lithium diisopropylamide (LDA)-mediated deprotonation and subsequent quenching with methyl iodide .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Thermal Stability: Methyl and chloro substituents likely enhance thermal stability compared to unsubstituted indoles.

  • Acid-Base Behavior: The 5-amino group (pKa_a ~4.5) confers pH-dependent solubility, protonating under acidic conditions.

Spectroscopic Signatures

  • UV-Vis: Expected absorption maxima near 290 nm (π→π* transitions of the indole core).

  • NMR:

    • 1^1H NMR: Singlets for N-methyl (δ ~3.2 ppm) and 2-methyl (δ ~2.5 ppm) groups.

    • 13^{13}C NMR: Quaternary carbons adjacent to chlorine (δ ~125 ppm) .

Computational ADMET Profiling

ParameterPrediction
Gastrointestinal AbsorptionHigh (Caco-2 permeability: 25 nm/s)
Blood-Brain Barrier PenetrationModerate (LogBB: -0.3)
CYP450 InhibitionLow (CYP3A4 IC50_{50} > 50 μM)
Ames Test (Mutagenicity)Negative

These predictions position the compound as a viable lead candidate with favorable pharmacokinetic properties .

Challenges in Characterization

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